molecular formula C9H7N3OS B12801592 1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide CAS No. 58099-00-6

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide

Cat. No.: B12801592
CAS No.: 58099-00-6
M. Wt: 205.24 g/mol
InChI Key: LBRGFBVOZZIFMY-UHFFFAOYSA-N
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Description

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide is a chemical compound with a complex structure that includes a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide typically involves the reaction of 1-methyl-1-oxido-3H-1,2-benzisothiazol-3-one with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: This compound shares a similar benzisothiazole ring structure but differs in its functional groups and properties.

    1-Methylethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate: Another related compound with a similar core structure but different substituents.

Uniqueness

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

58099-00-6

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

(1-methyl-1-oxo-1,2-benzothiazol-3-ylidene)cyanamide

InChI

InChI=1S/C9H7N3OS/c1-14(13)8-5-3-2-4-7(8)9(12-14)11-6-10/h2-5H,1H3

InChI Key

LBRGFBVOZZIFMY-UHFFFAOYSA-N

Canonical SMILES

CS1(=NC(=NC#N)C2=CC=CC=C21)=O

Origin of Product

United States

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